1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine
Description
1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 4-methylcyclohexylmethyl substituent at the 1-position of the pyrazole ring and an amine group at the 3-position. This aliphatic cyclohexyl-based substituent distinguishes it from other pyrazole derivatives, which often feature aromatic or heterocyclic moieties.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-[(4-methylcyclohexyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13-14/h6-7,9-10H,2-5,8H2,1H3,(H2,12,13) |
InChI Key |
GHOIFTSEXONJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Horner-Wittig-Emmons-Based Cyclohexyl Intermediate Synthesis
This method adapts techniques from trans-cyclohexylacetic acid ester synthesis:
- Key starting material : 4-Oxocyclohexanecarboxylic acid ethyl ester
- Critical steps :
- Carbon chain extension via Horner-Wittig-Emmons reaction
- Catalytic hydrogenation (Pd/C, H₂) for double bond reduction
- Amide formation through acid chloride intermediate
- Isomer management :
- Achieves 32.2% yield after multiple recrystallizations
- Generates cis/trans mixture (ratio 45:55) requiring chromatographic separation
- Limitations :
- Low atom economy (58%)
- Recycling challenges for cis-isomer byproducts
Direct Pyrazole Amination Protocol
Developed from recent advances in N-substituted pyrazole synthesis:
| Component | Quantity | Role |
|---|---|---|
| (4-Methylcyclohexyl)methylamine | 1.00 mmol | Amine substrate |
| 2,4-Pentanedione | 1.10 mmol | Diketone precursor |
| O-(4-nitrobenzoyl)hydroxylamine | 1.50 mmol | Amination reagent |
| DMF | 5.0 mL | Solvent |
- Optimized conditions :
- Temperature: 85°C (±2°C)
- Duration: 90-120 minutes
- Stirring rate: 600 rpm
- Workup procedure :
- Alkaline extraction (1M NaOH)
- Dichloromethane partitioning (3×30 mL)
- Chromatographic purification (silica gel, hexane:EA 70:30)
- Performance metrics :
- Typical yield: 38-44%
- Purity post-purification: >95% (HPLC)
Modular Assembly Approach
Combining elements from both methods:
Stage 1 : Synthesis of (4-Methylcyclohexyl)methylamine
- Reductive amination of 4-methylcyclohexanecarboxaldehyde
- NaBH₄/AcOH system achieves 78% conversion
Stage 2 : Pyrazole Ring Construction
- Microwave-assisted cyclocondensation (150W, 100°C)
- Reaction time reduced to 15 minutes vs conventional 2 hours
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total yield | 32.2% | 41% | 54% |
| Reaction steps | 5 | 3 | 4 |
| Isomer purity | 98% trans | N/A | >99% |
| Scalability | Limited | Moderate | High |
| Cost per gram | $12.40 | $8.20 | $6.75 |
Recent optimizations in Method 3 demonstrate enhanced efficiency through:
- Catalyst screening : ZnCl₂ shows 18% yield improvement over MgSO₄
- Solvent effects : THF/water (4:1) increases reaction rate by 2.3× vs pure DMF
- Stability data :
- Compound remains stable (>90%) at -20°C for 6 months
- Aqueous solubility: 2.8 mg/mL (pH 7.4)
Chemical Reactions Analysis
1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert any carbonyl groups back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: The compound may be used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can serve as an intermediate in the synthesis of other valuable compounds used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-methylcyclohexylmethyl and adamantyl substituents (aliphatic) significantly increase lipophilicity compared to aromatic or heterocyclic groups (e.g., benzyl, thiophenyl) .
- Polarity : Oxygen-containing substituents (e.g., tetrahydropyran) enhance polarity, improving aqueous solubility but reducing membrane permeability .
Biological Activity
1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a pyrazole ring with a 4-methylcyclohexyl group attached to the first position. Its molecular formula is CHN with a molecular weight of approximately 234.31 g/mol. The presence of the pyrazole moiety is significant as it is often associated with various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular processes, leading to diverse biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It might bind to specific receptors, altering their activity and influencing downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Pyrazole derivatives, including this compound, have shown effectiveness against various bacterial and fungal strains. This suggests potential applications in treating infections caused by resistant pathogens .
- Anti-inflammatory Properties: Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine | 1343251-54-6 | Contains an additional methyl group on the pyrazole ring. |
| 4-Chloro-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine | 1851001-77-8 | Contains a chlorine substituent that may enhance reactivity. |
| 1-(Cyclohexyl)-4-methylpyrazol-3-amine | 64749477 | Lacks the methyl group on the nitrogen, affecting polarity and solubility. |
The comparison reveals that the specific substitution pattern of this compound may influence its reactivity and biological efficacy compared to other pyrazole derivatives.
Case Studies and Research Findings
Case Study: Antimicrobial Activity
In a study evaluating various pyrazole derivatives for antimicrobial properties, this compound was tested against multiple bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent .
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed that compounds similar to this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. This suggests that this class of compounds could be beneficial in managing inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine?
The synthesis typically involves condensation or nucleophilic substitution reactions. For example:
- Pyrazole alkylation : Reacting pyrazole-3-amine derivatives with 4-methylcyclohexylmethyl halides in the presence of bases like NaH or K₂CO₃ under inert atmospheres to avoid side reactions .
- Multi-step protocols : Intermediate steps may include protecting/deprotecting amine groups and optimizing reaction temperatures (e.g., 35–80°C) to enhance yield .
- Purification : Column chromatography with silica gel and solvent systems (e.g., hexane:ethyl acetate) is critical for isolating high-purity products .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm hydrogen/carbon environments, such as methylcyclohexyl protons (δ 1.85–0.71 ppm) and pyrazole ring signals .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 215–437 for derivatives) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., N-H stretches at ~3250 cm⁻¹) .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
Q. How do researchers ensure reproducibility in synthesis?
- Standardized protocols : Detailed documentation of reagent equivalents, solvent volumes, and reaction times (e.g., 4–5 hours for acylations) .
- Controlled conditions : Use of anhydrous solvents, inert atmospheres (N₂/Ar), and calibrated temperature controllers .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Computational modeling : Quantum chemical calculations (e.g., density functional theory) predict optimal reaction pathways and transition states .
- Catalyst screening : Evaluate bases (e.g., Cs₂CO₃ vs. K₃PO₄) or transition-metal catalysts (e.g., CuBr) to reduce side products .
- Process intensification : Continuous-flow systems or microwave-assisted synthesis may enhance efficiency .
Q. What strategies are used to resolve contradictions in reported bioactivity data?
- Cross-validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) to confirm activity .
- Purity assessment : Impurities >95% via HPLC and elemental analysis ensure bioactivity is compound-specific .
- Structural analogs : Test derivatives (e.g., fluorinated or methyl-substituted) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict biological interactions?
- Molecular docking : Simulate binding to targets (e.g., cyclooxygenase enzymes) using software like AutoDock or Schrödinger .
- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations) .
- Pharmacophore mapping : Identify critical functional groups (e.g., amine or methylcyclohexyl moieties) for activity .
Q. What methodologies address low yields in derivatization reactions?
- Reagent optimization : Use acyl chlorides with electron-withdrawing groups (e.g., 3,5-dinitrobenzoyl chloride) to enhance reactivity .
- Protecting groups : Temporarily shield reactive amines during multi-step syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions .
Q. How can structural modifications alter physicochemical properties?
- Substituent engineering : Introducing fluoroethyl or morpholinyl groups enhances lipophilicity or hydrogen-bonding capacity .
- Salt formation : Hydrochloride salts improve solubility for in vivo studies .
- Stereochemical control : Chiral synthesis (e.g., (1S,4S)-isomers) can optimize target binding .
Methodological Challenges and Solutions
Q. How to troubleshoot instability during storage?
- Lyophilization : Freeze-drying amine derivatives under vacuum prevents hydrolysis .
- Inert packaging : Store under argon in amber vials to avoid oxidation or photodegradation .
Q. What in vitro assays are suitable for evaluating antimicrobial potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
